molecular formula C21H18N4O4 B11026680 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11026680
M. Wt: 390.4 g/mol
InChI Key: PKKZBQFYBJFMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of benzodioxin and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin and triazolopyrimidine intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Idazoxan: A compound with a similar benzodioxin structure, used as an α2 adrenergic receptor antagonist.

    N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Compounds with antibacterial properties.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of benzodioxin and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H18N4O4/c1-26-15-8-7-13(11-18(15)27-2)14-9-10-22-21-23-20(24-25(14)21)19-12-28-16-5-3-4-6-17(16)29-19/h3-11,19H,12H2,1-2H3

InChI Key

PKKZBQFYBJFMOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4COC5=CC=CC=C5O4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.